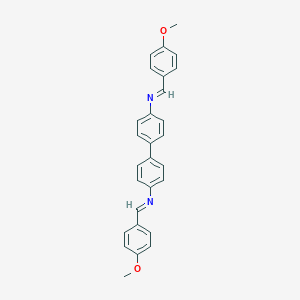

N,N'-Bis(p-methoxybenzylidene)benzidine

Description

Significance of Schiff Bases Derived from Benzidine (B372746) in Organic and Material Chemistry

Schiff bases, compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, are a cornerstone in organic synthesis and material chemistry. mocedes.orgresearchgate.net Those derived from benzidine are particularly noteworthy for several key reasons:

Structural Rigidity and Linearity: The biphenyl (B1667301) unit in benzidine provides a rigid and linear core structure. When condensed with aromatic aldehydes, it forms extended, rod-like molecules. This geometry is a critical factor in the formation of liquid crystalline phases. jcsp.org.pk The incorporation of the –CH=N– linkage maintains this structural linearity and can enhance the stability of the resulting mesophase. jcsp.org.pk

Coordination Chemistry: The imine nitrogen atom in the azomethine group possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. mocedes.org Schiff bases derived from benzidine can act as bidentate or polydentate ligands, forming stable complexes with various transition metals. These metal complexes are investigated for their catalytic activity, magnetic properties, and potential applications in various chemical transformations.

Photoactive and Electronic Properties: The conjugated π-system extending across the biphenyl core and the azomethine linkages gives rise to interesting photophysical properties. Research has shown that benzidine Schiff bases can exhibit fluorescence, making them potential candidates for photoactive materials in optoelectronic devices. Current time information in Sussex County, US. The high degree of aromaticity and conjugation in these molecules are key to their fluorescence capabilities. Current time information in Sussex County, US.

Thermal Stability: Studies on benzidine Schiff bases have indicated their high thermal stability. mocedes.orgCurrent time information in Sussex County, US. This property is crucial for applications in materials science, particularly for liquid crystals and other materials that need to function under varying temperature conditions.

Overview of Research Trajectories for N,N'-Bis(p-methoxybenzylidene)benzidine and Analogous Compounds

Research into this compound and its analogs primarily explores their synthesis, structural characterization, and potential as advanced materials. A significant area of this research is in the field of liquid crystals and the development of novel organic materials with specific electronic properties.

The synthesis of these compounds typically involves a straightforward condensation reaction between benzidine or its derivatives and an appropriate aromatic aldehyde. For instance, the analogous compound N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine is synthesized by the condensation of 3,3'-dimethylbenzidine with 4-methoxybenzaldehyde (B44291) in a 1:2 molar ratio. nih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent like toluene. nih.gov

Detailed Research Findings on an Analogous Compound

To illustrate the research trajectory, the crystal structure of N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine provides significant insight.

The research on such analogs provides a model for understanding the structure-property relationships in this class of compounds. The introduction of different substituents on the benzidine core or the benzylidene rings allows for the fine-tuning of properties such as melting point, liquid crystal phase behavior, and fluorescence characteristics. For example, the study of various benzidine Schiff bases with different aldehyde precursors has shown that the emission maxima in their fluorescence spectra can be shifted by altering the conjugation of the aromatic substituent. Current time information in Sussex County, US.

The exploration of these compounds and their metal complexes continues to be an active area of research, driven by the quest for new materials with tailored optical, electronic, and liquid crystalline properties for advanced technological applications. mocedes.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O2/c1-31-27-15-3-21(4-16-27)19-29-25-11-7-23(8-12-25)24-9-13-26(14-10-24)30-20-22-5-17-28(32-2)18-6-22/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTROQYQKNNCTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Molecular Characterization of N,n Bis P Methoxybenzylidene Benzidine

Advanced Synthetic Strategies for N,N'-Bis(p-methoxybenzylidene)benzidine

The synthesis of this compound is primarily achieved through a condensation reaction, a fundamental process in organic chemistry for the formation of imines, commonly known as Schiff bases.

Condensation Reactions Utilizing p-Methoxybenzaldehyde and Benzidine (B372746) Precursors

The principal synthetic route to this compound involves the condensation of two molar equivalents of p-methoxybenzaldehyde with one molar equivalent of benzidine. researchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695). mocedes.org The mechanism involves the nucleophilic attack of the amino groups of benzidine on the carbonyl carbons of p-methoxybenzaldehyde, followed by the elimination of water to form the characteristic azomethine (C=N) linkages. cabidigitallibrary.org

The general reaction scheme is as follows:

2 (CH₃O-C₆H₄-CHO) + H₂N-C₆H₄-C₆H₄-NH₂ → CH₃O-C₆H₄-CH=N-C₆H₄-C₆H₄-N=CH-C₆H₄-OCH₃ + 2 H₂O

Optimization of Reaction Parameters for Enhanced Yields and Purity

To maximize the yield and purity of the final product, several reaction parameters can be optimized. The choice of solvent is crucial, with ethanol being a commonly employed medium. mocedes.org The reaction is often facilitated by the addition of a catalytic amount of acid or base. cabidigitallibrary.org For instance, a few drops of sodium hydroxide (B78521) can be used to catalyze the reaction. mocedes.org

Furthermore, the reaction temperature and duration are critical factors. Refluxing the reaction mixture for a period of several hours is a common practice to ensure the completion of the reaction. mocedes.org In some instances, microwave irradiation has been explored as an alternative heating method to potentially shorten reaction times and improve yields. orientjchem.org The purity of the synthesized compound is often confirmed by its sharp melting point. mocedes.org

Spectroscopic and Elemental Characterization Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the biphenyl (B1667301) and p-methoxyphenyl rings typically appear as multiplets in the downfield region. The protons of the methoxy (B1213986) groups (-OCH₃) give a characteristic singlet, while the proton of the azomethine group (-CH=N-) also appears as a singlet. researchgate.netrsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings, the azomethine group, and the methoxy group all resonate at characteristic chemical shifts. rsc.org

Table 1: Representative NMR Spectral Data

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | ~8.13-8.15 | Aromatic protons (biphenyl) researchgate.net |

| ¹H | ~6.93-7.76 | Aromatic protons (p-methoxyphenyl) rsc.org |

| ¹H | ~7.76 | Azomethine proton (-CH=N) rsc.org |

| ¹H | ~3.84 | Methoxy protons (-OCH₃) rsc.org |

| ¹³C | ~161.9 | Azomethine carbon (C=N) rsc.org |

| ¹³C | ~114.3-159.9 | Aromatic carbons rsc.org |

| ¹³C | ~55.4 | Methoxy carbon (-OCH₃) rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands. The most significant is the stretching vibration of the azomethine (C=N) bond, which typically appears in the region of 1600-1650 cm⁻¹. mocedes.orgresearchgate.net Other important bands include those corresponding to the C-O stretching of the methoxy group and the C-H stretching and bending vibrations of the aromatic rings. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Frequency Range (cm⁻¹) ** |

| C=N (Azomethine) | Stretching | ~1623 mocedes.org |

| C-O (Methoxy) | Stretching | ~1250-1000 |

| Aromatic C-H | Stretching | ~3100-3000 nih.gov |

| Aromatic C=C | Stretching | ~1600-1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molar mass of the compound. researchgate.netuni.lu Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing how the molecule breaks apart under electron impact. Common fragmentation pathways may involve the cleavage of the C-N and C-C bonds. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

The empirical formula of this compound is C₂₈H₂₄N₂O₂. Elemental analysis is a crucial technique to verify the stoichiometric composition of a synthesized compound by determining the percentage of its constituent elements.

| Element | Theoretical Percentage (%) for C₂₈H₂₄N₂O₂ |

| Carbon (C) | 79.98 |

| Hydrogen (H) | 5.75 |

| Nitrogen (N) | 6.66 |

| Oxygen (O) | 7.61 |

Crystalline Structure Analysis and Conformational Investigations

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction and computational studies are powerful tools for these investigations.

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. For a related compound, N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine, detailed crystallographic data has been reported, providing insight into the likely structure of this compound. nih.gov

| Parameter | Value for N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine nih.gov |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.644(2) |

| b (Å) | 16.228(3) |

| c (Å) | 12.431(3) |

| α (°) | 90 |

| β (°) | 91.75(3) |

| γ (°) | 90 |

| Volume (ų) | 2347.9(8) |

| Z | 4 |

The molecular geometry of this compound is characterized by the spatial arrangement of its atoms and the nature of the chemical bonds connecting them. The molecule possesses a central biphenyl group linked to two p-methoxybenzylidene moieties via imine (C=N) bonds.

In the analogous structure of N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine, the two phenyl rings of the biphenyl unit are not coplanar but are twisted with respect to each other, exhibiting a dihedral angle of approximately 13.49(7)°. nih.gov This twisting is a common feature in biphenyl systems and is due to steric hindrance between the ortho-hydrogen atoms.

Furthermore, the p-methoxybenzylidene groups are also twisted relative to the biphenyl rings. The dihedral angles between the biphenyl rings and the methoxy-substituted benzene (B151609) rings are reported to be 49.95(12)° and 50.06(12)°. nih.gov This non-planar conformation is a result of the steric strain between the hydrogen atoms on the imine carbon and the adjacent phenyl ring. The imine bonds (C=N) typically exhibit a trans configuration. The bond lengths and angles within the molecule are generally within the expected ranges for similar Schiff base compounds. nih.gov The presence of the methoxy groups introduces the possibility of intramolecular hydrogen bonding, although intermolecular interactions are more commonly observed in the crystal packing of such compounds. nih.gov

Lack of Specific Research Data on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a significant scarcity of specific research dedicated to the coordination chemistry of the Schiff base this compound. While the broader field of Schiff base complexes is extensive, detailed studies focusing on the synthesis, chelation behavior, and characterization of metal complexes derived from this particular ligand are not readily found in published research.

The synthesis of Schiff bases is a well-established area of chemistry, typically involving the condensation reaction between a primary amine and an aldehyde or ketone. In the case of this compound, this would involve the reaction of benzidine (4,4'-diaminobiphenyl) with two equivalents of p-methoxybenzaldehyde. However, subsequent studies on its specific complexation with transition metal ions such as Chromium (III), Iron (II), Cobalt (II), Nickel (II), and Mercury (II) are not documented in the available literature.

Similarly, studies have been conducted on Schiff bases derived from p-methoxybenzaldehyde with other diamines, such as ethanediamine, or with various substituted anilines. mocedes.orgidosr.org While these studies provide general insights into the coordination behavior of ligands containing the p-methoxybenzylidene moiety, the unique electronic and structural contributions of the rigid, extended biphenyl backbone of benzidine make direct comparisons to these other systems speculative.

Due to the absence of specific experimental data for the coordination compounds of this compound, it is not possible to provide a detailed and accurate discussion on the following as per the requested outline:

Coordination Chemistry and Metal Complexation of N,n Bis P Methoxybenzylidene Benzidine

Computational and Theoretical Investigations on N,n Bis P Methoxybenzylidene Benzidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For N,N'-Bis(p-methoxybenzylidene)benzidine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical nature.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic landscape of a molecule is dictated by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In analogous Schiff bases, the HOMO is typically localized on the electron-rich benzidine (B372746) and methoxy-substituted phenyl rings, while the LUMO is often distributed across the C=N imine bonds and the biphenyl (B1667301) system. This distribution suggests that the molecule's primary electronic activity involves these key functional groups. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower stability. For this compound, the extended π-conjugation across the molecule would be expected to result in a relatively small energy gap, indicating its potential for rich electronic properties.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.0 | Electron-donating capability |

| LUMO Energy | -2.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 3.0 to 4.0 | Chemical reactivity and stability |

Prediction of Spectroscopic Signatures and Electronic Transitions

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural confirmation. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for similar Schiff bases have shown excellent agreement with experimental findings. bohrium.com For this compound, the characteristic vibrational frequency of the C=N imine bond would be a key feature in the IR spectrum.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. The primary electronic transitions in molecules of this type are typically π → π* and n → π* transitions, which are responsible for their absorption of ultraviolet and visible light. The calculated maximum absorption wavelength (λ_max) would provide insight into the molecule's color and its potential applications in materials science.

Calculation of Quantum Chemical Parameters for Reactivity and Interaction Potentials

From the energies of the frontier orbitals, several quantum chemical parameters can be derived to quantify the reactivity and interaction potential of this compound. These parameters provide a deeper understanding of how the molecule will behave in a chemical environment.

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of the molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Studies on analogous Schiff bases have utilized these parameters to predict their potential as corrosion inhibitors, where the molecule's ability to donate electrons to a metal surface is key. bohrium.com

Table 2: Predicted Quantum Chemical Parameters for this compound

| Parameter | Formula | Predicted Range | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.75 - 4.25 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.5 - 2.0 eV | Resistance to charge transfer |

| Chemical Softness (S) | 1/(2η) | 0.25 - 0.33 eV⁻¹ | Ease of electronic polarization |

| Electrophilicity Index (ω) | χ²/(2η) | 2.3 - 3.8 eV | Electrophilic character |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and interacts with its surroundings over time.

Simulation of Intermolecular Interactions and Adsorption Mechanisms

MD simulations can model how molecules of this compound interact with each other in a condensed phase or with a surface. These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding (if applicable in a specific environment). For applications like organic electronics or surface coatings, understanding how these molecules pack together and adsorb onto a substrate is crucial. Simulations can predict the preferred orientation and binding energy of the molecule on various surfaces.

Applications of N,n Bis P Methoxybenzylidene Benzidine in Advanced Materials Science

Integration into Functional Organic and Hybrid Materials

The integration of Schiff base compounds like N,N'-Bis(p-methoxybenzylidene)benzidine into functional organic and hybrid materials is an active area of research. The inherent properties of the benzidine (B372746) core, such as its rigidity and electron-donating nature, combined with the electronic characteristics of the p-methoxybenzylidene units, make this class of molecules versatile building blocks. While direct studies on the integration of this compound are emerging, the broader family of Schiff bases has been successfully incorporated into various material systems.

Research into Optoelectronic Properties and Device Applications

The optoelectronic properties of this compound and its derivatives are of significant interest due to their potential for use in a range of electronic devices. The extended π-conjugated system of the molecule is expected to give rise to interesting photophysical behaviors.

Derivatives of benzylidene have shown promise as components in organic light-emitting diodes (OLEDs). Generally, compounds with similar structures, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), are utilized as hole transport materials in organic electronic devices. researchgate.net TPD is also employed as a blue-violet light-emitting material or as a host material in phosphorescent OLEDs due to its wide energy bandgap. researchgate.net The structural similarities suggest that this compound could also function effectively in these roles. The benzidine core can facilitate efficient hole injection and transport, while the p-methoxybenzylidene units can be tuned to control the emission color and improve charge carrier mobility. The ability to form stable amorphous films, a critical requirement for OLED fabrication, is another potential advantage of this class of materials.

The photophysical properties of Schiff base compounds are highly dependent on their molecular structure and the surrounding environment. While detailed photophysical data for this compound is not extensively reported, studies on the closely related compound, N,N'-Bis(2-Hydroxy Benzylidene)Benzidine , provide valuable insights. This compound exhibits fluorescence, and its absorption and emission characteristics are influenced by the solvent polarity. sigmaaldrich.com

The absorption spectrum of N,N'-Bis(2-Hydroxy Benzylidene)Benzidine in tetrahydrofuran (B95107) (THF) shows distinct bands, and its fluorescence spectrum demonstrates a significant Stokes shift, with the intensity and position of the emission maximum being solvent-dependent. sigmaaldrich.com The fluorescence spectrum of this related compound is observed in the 520-700 nm range at room temperature. sigmaaldrich.com

Table 1: Photophysical Data for the Related Compound N,N'-Bis(2-Hydroxy Benzylidene)Benzidine in Different Solvents sigmaaldrich.com

| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

| Tetrahydrofuran (THF) | 275, 350, 450 | 577 |

| Chloroform | - | 573 |

| Acetone | - | 570 |

| Toluene | - | 563 |

Data extracted from a study on a structurally similar compound and presented here for illustrative purposes.

These findings suggest that this compound is also likely to exhibit interesting photoluminescence properties, which could be tuned by modifying its chemical structure or by changing the solvent environment.

Investigations within Liquid Crystalline Systems

The rigid, rod-like geometry of many benzylidene-benzidine derivatives makes them excellent candidates for forming liquid crystalline phases. The study of these mesophases is crucial for applications in displays, sensors, and other advanced technologies.

Research on various Schiff base derivatives has demonstrated their capacity to form nematic and smectic liquid crystal phases. For instance, studies on benzylidene-based molecules containing two azomethine units have shown that the introduction of terminal alkyl or alkoxy chains can induce mesophase formation. researchgate.net A study on a series of N-benzyliden-N'-(substituted benzyliden)benzen-1,4-diamines revealed that while some derivatives did not exhibit liquid crystal phases, others with specific substituents showed nematic phases. researchgate.net For example, N-benzyliden-N'-(4-chlorobenzyliden)benzen-1,4-diamine and N-benzyliden-N'-(4-heptyloxybenzyliden)benzen-1,4-diamine both displayed nematic phases. researchgate.net

The presence of polar groups and the length of terminal chains are critical factors. For example, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a well-known nematic liquid crystal. sigmaaldrich.comresearchgate.netchemicalbook.comnih.gov

Table 2: Mesophase Behavior of Related Benzylidene-Benzidine Derivatives

| Compound | Substituent on Benzylidene Ring | Mesophase Observed |

| N-benzyliden-N'-(4-chlorobenzyliden)benzen-1,4-diamine researchgate.net | 4-chloro | Nematic |

| N-benzyliden-N'-(4-heptyloxybenzyliden)benzen-1,4-diamine researchgate.net | 4-heptyloxy | Nematic |

| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) sigmaaldrich.comresearchgate.netchemicalbook.comnih.gov | 4-methoxy (on one ring) | Nematic |

This table summarizes findings from studies on related compounds to illustrate the tendency for mesophase formation in this class of materials.

The design of molecules with specific liquid crystalline properties is guided by several established principles. For calamitic (rod-like) liquid crystals like the benzylidene-benzidines, these include:

Terminal Groups: The nature of the terminal groups has a profound influence. Flexible alkyl or alkoxy chains at the ends of the molecule can lower the melting point and promote the formation of smectic phases. The length of these chains affects the temperature range of the mesophases.

Polarity and Dipole Moment: The introduction of polar groups, such as the methoxy (B1213986) group in this compound, can enhance intermolecular interactions and stabilize liquid crystalline phases. The position of these polar groups is also critical.

Central Linkage: The imine (-CH=N-) linkage provides a balance of rigidity and flexibility, which is often conducive to mesophase formation.

By systematically modifying these structural features, it is possible to tune the type of mesophase (e.g., nematic, smectic A, smectic C) and the temperature range over which it is stable. This tailored design is key to developing materials for specific applications.

Development as Corrosion Inhibitors for Metallic Substrates

The application of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation in aggressive environments. This compound and its structural analogs have demonstrated significant potential in this area, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier.

Mechanistic Understanding of Adsorption Processes on Metal Surfaces

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. The molecule possesses several active centers that facilitate this process. The nitrogen atoms of the imine groups and the oxygen atoms of the methoxy groups have lone pairs of electrons, while the benzene (B151609) rings provide a source of π-electrons. These electrons can be shared with the vacant d-orbitals of metal atoms, such as iron in mild steel, leading to the formation of a coordinate covalent bond.

This adsorption process can be described by different isotherm models, with the Langmuir adsorption isotherm often being a suitable fit for similar Schiff base inhibitors. sciencepublishinggroup.comresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule, and chemical adsorption (chemisorption), which involves the aforementioned charge sharing or transfer. researchgate.net The planarity of the benzidine moiety and the attached benzylidene groups allows for a high degree of surface coverage, enhancing the protective action. researchgate.net

The Gibbs free energy of adsorption (ΔG°ads) is a critical parameter for understanding the nature of the adsorption. Negative values of ΔG°ads indicate a spontaneous adsorption process. Generally, values around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more suggest chemisorption. For related Schiff bases, the calculated ΔG°ads values often point towards a mixed-mode adsorption involving both physical and chemical interactions. sciencepublishinggroup.com

Electrochemical and Gravimetric Methodologies for Inhibition Efficiency Evaluation

The performance of this compound and its analogs as corrosion inhibitors is quantified using various experimental techniques, primarily electrochemical methods and gravimetric (weight loss) measurements.

Gravimetric Method: This traditional method involves immersing a pre-weighed metal coupon in a corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate (CR) and inhibition efficiency (IE%) are calculated. Studies on analogous Schiff bases have shown that the inhibition efficiency increases with increasing inhibitor concentration. For instance, N'-(4-methoxybenzylidene)benzohydrazide, a related compound, exhibited an inhibition efficiency of about 93% for mild steel in 1 M HCl. sciencepublishinggroup.comresearchgate.net

Electrochemical Methods: These techniques provide faster results and offer insights into the corrosion mechanism.

Potentiodynamic Polarization: This method involves polarizing the metal sample and measuring the resulting current. The polarization curves can determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor. Schiff bases like this compound typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. sciencepublishinggroup.com This is observed by a shift in both the anodic and cathodic branches of the Tafel plots.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. The decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, which have a lower dielectric constant. The inhibition efficiency can be calculated from the Rct values.

The following table presents typical data obtained from electrochemical studies of a related Schiff base, N'-(4-methoxybenzylidene)benzohydrazide, which illustrates the expected performance of this compound.

| Inhibitor Concentration | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE%) from Polarization | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (IE%) from EIS |

| Blank (0 M) | 1150 | - | 45 | - |

| 1 x 10⁻⁵ M | 345 | 70.0 | 150 | 70.0 |

| 5 x 10⁻⁵ M | 172 | 85.0 | 300 | 85.0 |

| 1 x 10⁻⁴ M | 115 | 90.0 | 450 | 90.0 |

| 5 x 10⁻⁴ M | 80 | 93.0 | 640 | 93.0 |

Data is illustrative and based on the performance of analogous compounds like N'-(4-methoxybenzylidene)benzohydrazide.

Exploration in Chemical Sensing Applications

The same structural features that make this compound an effective corrosion inhibitor also render it suitable for applications in chemical sensing. The presence of nitrogen and oxygen donor atoms and the conjugated π-electron system allows for selective interactions with various analytes, particularly metal ions, leading to detectable changes in its optical properties.

Design and Performance as Chemo-sensors for Specific Metal Ions

This compound can act as a chemosensor through the coordination of its imine and methoxy groups with metal ions. This binding event can perturb the electronic structure of the molecule, resulting in a change in its absorption spectrum (colorimetric sensing) or fluorescence properties. The selectivity of the sensor is determined by factors such as the size of the cavity formed by the ligand, the nature of the donor atoms, and the electronic properties of both the sensor molecule and the metal ion.

Benzidine-based Schiff bases have been shown to be effective in detecting heavy metal ions. semanticscholar.org The chelation of a metal ion can lead to the formation of a more rigid and planar complex, which can enhance or quench the fluorescence of the molecule. The design of these sensors often involves creating a "turn-on" or "turn-off" response, where the fluorescence is either initiated or suppressed upon binding to the target analyte.

Development of Fluorescent Probes for Analytical Detection

The inherent fluorescence of this compound and its derivatives makes them attractive candidates for the development of fluorescent probes. A study on the closely related N,N'-Bis(2-Hydroxy Benzylidene)Benzidine demonstrated that the compound exhibits fluorescence, with the emission properties being influenced by the solvent and pH. sciencepublishinggroup.comsemanticscholar.org This tunability is a desirable characteristic for a fluorescent probe.

Upon complexation with a metal ion, several photophysical processes can occur, leading to a change in the fluorescence signal. These include:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can restrict the intramolecular rotation and vibration of the molecule, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

Photoinduced Electron Transfer (PET): In some cases, the interaction with a metal ion can facilitate electron transfer from the excited state of the fluorophore to the metal ion, resulting in fluorescence quenching.

The performance of a fluorescent probe is evaluated based on its selectivity, sensitivity (limit of detection), and response time. For instance, a benzidine-based fluorescent probe has been reported to detect heavy metal ions with a high degree of sensitivity. semanticscholar.org The development of such probes based on this compound could offer a simple, rapid, and cost-effective method for the detection of environmentally and biologically important metal ions.

The following table summarizes the fluorescence properties of a similar compound, N,N'-Bis(2-Hydroxy Benzylidene)Benzidine, in different solvents, which is indicative of the behavior that could be expected from this compound. sciencepublishinggroup.com

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Relative Fluorescence Intensity |

| Tetrahydrofuran (THF) | 480 | 608 | 128 | High |

| Chloroform | 475 | 590 | 115 | Medium |

| Acetone | 470 | 585 | 115 | Medium |

| Toluene | 465 | 575 | 110 | Low |

Data based on the study of N,N'-Bis(2-Hydroxy Benzylidene)Benzidine. sciencepublishinggroup.com

Future Research Trajectories and Scholarly Outlook for N,n Bis P Methoxybenzylidene Benzidine

Exploration of Novel Structural Derivatives and Functional Analogues

A significant avenue for future research lies in the synthesis and characterization of novel structural derivatives of N,N'-Bis(p-methoxybenzylidene)benzidine. By systematically modifying the core structure, researchers can tune its electronic, optical, and material properties.

Future efforts will likely focus on:

Substitution on the Benzidine (B372746) and Benzylidene Rings: Introducing a variety of functional groups onto the aromatic rings could significantly alter the molecule's properties. For instance, the synthesis of derivatives with different substituents on the benzylidene ring, such as in N,N'-bis(4-methoxy-benzylidene)hydrazine, can lead to diverse crystal structures and intermolecular interactions. researchgate.net The creation of chromeno[2,3-d]pyrimidine derivatives highlights a strategy to generate molecular diversity. mdpi.com

Modification of the Linker: Replacing the benzidine core with other diamines or altering the linkage between the aromatic units can lead to new classes of Schiff bases with unique architectures and functionalities. Research on N,N'-bis(4-methoxybenzylidene)ethylenediamine, for example, demonstrates how changing the diamine component influences the resulting crystal structure and coordination chemistry. researchgate.net

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings is a well-established strategy for creating compounds with enhanced biological activities or novel material properties. Future work could explore the condensation of p-methoxybenzaldehyde with heterocyclic amines to create new Schiff base ligands.

These synthetic explorations will not only expand the library of known Schiff bases but also provide a platform for discovering materials with tailored characteristics for applications in fields such as nonlinear optics, sensing, and catalysis.

Advanced Spectroscopic and Microscopic Techniques for Enhanced Characterization

A deeper understanding of the structure-property relationships in this compound and its analogues necessitates the use of advanced characterization techniques. While traditional methods like FT-IR, UV-Vis, and NMR spectroscopy have been instrumental, future studies will benefit from the application of more sophisticated analytical tools. sapub.org

Key areas for advanced characterization include:

Solid-State NMR Spectroscopy: To probe the local environment and packing of molecules in the solid state, providing insights that complement X-ray diffraction data.

Femtosecond Transient Absorption Spectroscopy: To investigate the dynamics of excited states and charge transfer processes, which are crucial for understanding the photophysical properties of these materials.

High-Resolution Mass Spectrometry (HRMS): For the precise determination of molecular formulas and fragmentation patterns, aiding in the unequivocal identification of novel derivatives. mdpi.com

Single-Crystal X-ray Diffraction: This will remain a cornerstone for determining the precise three-dimensional molecular and crystal structures, as demonstrated in the characterization of a novel Schiff base derived from 3,3'-dimethylbenzidine. nih.gov

The following table provides an example of crystallographic data that can be obtained, which is crucial for detailed structural analysis.

| Crystal Data Parameter | Value for a Derivative |

| Formula | C30H28N2O2 |

| Molecular Weight | 448.54 |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 11.644 (2) |

| b (Å) | 16.228 (3) |

| c (Å) | 12.431 (3) |

| β (°) | 91.75 (3) |

| Volume (ų) | 2347.9 (8) |

| Data derived from a study on a related dimethylbenzidine derivative. nih.gov |

By combining these advanced techniques, researchers can obtain a comprehensive picture of the structural, electronic, and dynamic properties of these compounds.

Refinement and Expansion of Computational Modeling Approaches

Computational chemistry offers a powerful tool for predicting the properties of this compound and its derivatives, guiding synthetic efforts and providing insights into experimental observations. Future research will focus on refining and expanding the use of these theoretical methods.

Promising directions in computational modeling include:

Density Functional Theory (DFT) Calculations: Continued use of DFT to calculate optimized geometries, vibrational frequencies, and electronic properties. sapub.orgjcsp.org.pk Comparing theoretical results with experimental data from techniques like FT-IR and NMR provides a robust validation of the computational models. sapub.org

Time-Dependent DFT (TD-DFT): To predict electronic absorption spectra and investigate the nature of electronic transitions, which is essential for designing materials with specific optical properties. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and intermolecular interactions, providing a deeper understanding of the forces that govern crystal packing and molecular recognition.

Molecular Docking and ADME Predictions: For derivatives with potential biological applications, in silico studies can predict their binding affinity to specific protein targets and their absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comresearchgate.netresearchgate.net

The following table showcases the kind of comparative data that can be generated through computational and experimental approaches.

| Spectroscopic Data | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) |

| Imine (C=N) stretch | 1616 | Agreement noted |

| Data based on a study of a related bis(salicylaldehyde)benzidine. sapub.org |

These computational approaches, when used in synergy with experimental work, can accelerate the discovery and development of new functional materials based on the this compound scaffold.

Investigation of Synergistic Effects in Multi-Component Hybrid Materials

The incorporation of this compound and its derivatives into multi-component hybrid materials represents a promising frontier for creating materials with enhanced or novel functionalities. The synergistic interplay between the organic Schiff base and an inorganic or polymeric matrix can lead to properties that are not achievable with the individual components alone.

Future research in this area will likely explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the Schiff base as a ligand to coordinate with metal ions can lead to the formation of crystalline, porous materials with applications in gas storage, separation, and catalysis. The synthesis of a cadmium(II) complex with a related Schiff base ligand demonstrates the potential in this area. researchgate.net

Polymer Composites: Dispersing the Schiff base into a polymer matrix can enhance the mechanical, thermal, or optical properties of the polymer. For example, incorporating these molecules into films could lead to new materials for optical limiting or data storage.

Nanocomposites: Integrating the Schiff base with nanoparticles (e.g., gold, silver, or quantum dots) could result in hybrid materials with unique photophysical or sensing capabilities. The interaction between the Schiff base and the nanoparticle surface can lead to new charge transfer pathways and enhanced nonlinear optical responses.

The development of these hybrid materials will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and physical chemistry to fully harness the potential synergistic effects.

Q & A

Q. Characterization Methods :

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer :

Validation involves multi-technique cross-verification :

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities (<1% threshold).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 355.36 for BMO) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >250°C for benzidine derivatives) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond angles/lengths (e.g., C-N bond length ~1.28 Å in imine linkages) .

Q. Common Pitfalls :

- Solvent residues in NMR: Use deuterated solvents and peak integration.

- Hydrate formation in TGA: Pre-dry samples under vacuum.

Advanced: How do interfacial trap states affect the hole mobility of this compound in thin-film devices?

Methodological Answer :

Hole mobility (μₕ) in thin films (e.g., 50–1000 nm) is influenced by film thickness and interface quality :

Q. Key Findings :

| Thickness (nm) | μₕ (cm²/Vs) | Electric Field (MV/cm) | Cause of Variation |

|---|---|---|---|

| 50 | 1.63×10⁻⁵ | 0.1 | Interfacial traps from rough ITO |

| 1000 | 7.64×10⁻⁴ | 0.1 | Bulk-dominated transport |

Q. Mitigation Strategies :

- Surface Modification : Use UV-ozone treatment or MoO₃ interlayers to reduce ITO roughness .

- Thickness Optimization : Balance charge injection (thin films) vs. bulk conductivity (thick films).

Advanced: How can conflicting spectral data for metal complexes of this compound be resolved?

Methodological Answer :

Contradictions in UV-Vis or ESR spectra often arise from ligand field variations or solvent effects :

- Case Study : Mn(II)-BMO complexes show broad absorption bands (300–600 nm) attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions. Discrepancies in λmax values may stem from:

Q. Resolution Workflow :

Solvent Standardization : Use non-coordinating solvents (e.g., CHCl₃) for baseline measurements.

Magnetic Susceptibility : Confirm geometry (e.g., μeff ~5.9 BM for high-spin Mn(II) octahedral complexes) .

DFT Calculations : Model electronic transitions to assign spectral bands.

Advanced: What strategies improve the thermal stability of this compound in optoelectronic devices?

Methodological Answer :

Thermal degradation (>200°C) is mitigated via:

-

Structural Modification : Introduce bulky substituents (e.g., methyl or triphenylmethyl groups) to hinder molecular motion .

-

Host-Guest Systems : Blend with high-Tg polymers (e.g., polyimide) to suppress crystallization .

-

Thermal Analysis :

Device Integration : Use sublimation-purified materials to eliminate low-molecular-weight impurities .

Advanced: How does this compound enhance efficiency in OLED host-guest systems?

Methodological Answer :

As a bipolar host , it balances hole/electron transport in emissive layers:

Q. Device Architecture :

Hole Transport Layer (HTL) : NPB (50 nm).

Emissive Layer : NPB:TAZ (1:1) doped with Ir(ppy)₃ (10 wt%).

Q. Performance Metrics :

Advanced: What methodological approaches address cytotoxicity contradictions in benzidine-derived metal complexes?

Methodological Answer :

Discrepancies in IC₅₀ values (e.g., Mn-BMO vs. Cu-BMO) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.